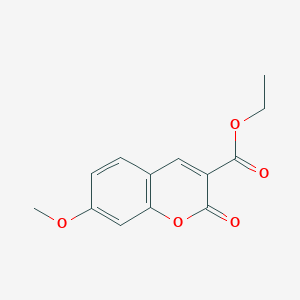

ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 7-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-12(14)10-6-8-4-5-9(16-2)7-11(8)18-13(10)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFVXBZXJKTVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976394 | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-72-7 | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6093-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VX8ZHF8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate from 2-hydroxy-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview for the synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, a valuable coumarin derivative, starting from 2-hydroxy-4-methoxybenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a procedural outline but also a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Coumarin Scaffold in Medicinal Chemistry

Coumarins (2H-1-benzopyran-2-ones) represent a privileged structural motif in medicinal chemistry, with a broad spectrum of pharmacological activities.[1] Their diverse biological profiles, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of extensive research and development.[2] The specific target of this guide, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its 7-methoxy substitution is a common feature in many naturally occurring and synthetic coumarins, often contributing to their therapeutic efficacy.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is most efficiently achieved through a Knoevenagel condensation reaction. This classical carbon-carbon bond-forming reaction is ideally suited for the construction of the coumarin core from readily available starting materials.

Our retrosynthetic analysis pinpoints 2-hydroxy-4-methoxybenzaldehyde and diethyl malonate as the logical precursors. The key disconnection is the C3-C4 bond of the pyrone ring, which is formed via the condensation of the aldehyde with the active methylene group of diethyl malonate, followed by an intramolecular transesterification.

Mechanistic Insights: The Knoevenagel Condensation Pathway

The synthesis proceeds via a well-established two-stage mechanism: a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization.

-

Enolate Formation: The reaction is initiated by a basic catalyst, typically a weak amine like piperidine, which abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate.

-

Nucleophilic Addition: The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde.

-

Aldol-type Adduct Formation: This nucleophilic addition results in the formation of an aldol-type intermediate.

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated compound.

-

Intramolecular Transesterification (Lactonization): The final and crucial step is the intramolecular cyclization. The phenolic hydroxyl group of the benzaldehyde moiety attacks the carbonyl carbon of one of the ester groups, leading to the formation of the six-membered lactone ring characteristic of coumarins, with the elimination of ethanol.

Below is a diagram illustrating the key steps of the reaction mechanism:

Figure 1: Reaction mechanism for the synthesis of the target coumarin.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and expected observations to guide the researcher.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 1.52 g | 10 |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 2.40 g (2.13 mL) | 15 |

| Piperidine | C₅H₁₁N | 85.15 | 0.43 g (0.5 mL) | 5 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | - |

| Absolute Ethanol | C₂H₅OH | 46.07 | 20 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Dichloromethane (for TLC) | CH₂Cl₂ | 84.93 | As needed | - |

| Hexane (for TLC) | C₆H₁₄ | 86.18 | As needed | - |

| Ethyl Acetate (for TLC) | C₄H₈O₂ | 88.11 | As needed | - |

Equipment

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Melting point apparatus

-

NMR spectrometer

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) and diethyl malonate (2.40 g, 15 mmol) in absolute ethanol (20 mL).

-

Catalyst Addition: To the stirred solution, add piperidine (0.5 mL, 5 mmol) followed by 2-3 drops of glacial acetic acid. The acetic acid is added to form the piperidinium acetate salt in situ, which has been shown to be an effective catalyst for the Knoevenagel condensation.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing solvent system of hexane:ethyl acetate (e.g., 7:3 v/v). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, more polar spot (the product) and the disappearance of the starting aldehyde will indicate the progression of the reaction.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold deionized water. A precipitate should form. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water (2 x 20 mL) to remove any water-soluble impurities.

-

Purification by Recrystallization: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a desiccator. An expected yield is typically in the range of 70-85%.

Alternative Purification: Column Chromatography

For a higher degree of purity, the crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of hexane and ethyl acetate.

Characterization of the Final Product

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected to be in the range of 115-117 °C.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.45 (s, 1H, H-4)

-

δ 7.40 (d, J = 8.8 Hz, 1H, H-5)

-

δ 6.85 (dd, J = 8.8, 2.4 Hz, 1H, H-6)

-

δ 6.75 (d, J = 2.4 Hz, 1H, H-8)

-

δ 4.35 (q, J = 7.2 Hz, 2H, -OCH₂CH₃)

-

δ 3.85 (s, 3H, -OCH₃)

-

δ 1.35 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 163.5 (C=O, ester)

-

δ 160.0 (C=O, lactone)

-

δ 157.0 (C-7)

-

δ 155.5 (C-8a)

-

δ 148.0 (C-4)

-

δ 130.0 (C-5)

-

δ 114.0 (C-3)

-

δ 113.5 (C-4a)

-

δ 112.0 (C-6)

-

δ 101.0 (C-8)

-

δ 61.5 (-OCH₂CH₃)

-

δ 56.0 (-OCH₃)

-

δ 14.5 (-OCH₂CH₃)

-

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is lower than expected, ensure that the starting materials are pure and dry. The presence of excess water can hinder the reaction. The reflux time can also be extended, with careful monitoring by TLC.

-

Incomplete Reaction: If the reaction does not go to completion, a small additional amount of piperidine can be added. However, excessive base can lead to side reactions.

-

Purification Challenges: If the product is difficult to crystallize, scratching the inside of the flask with a glass rod can induce crystallization. If recrystallization is ineffective, column chromatography is the recommended alternative.

-

Catalyst Choice: While piperidine is a common and effective catalyst, other weak bases such as pyrrolidine or triethylamine can also be employed. The choice of catalyst can sometimes influence the reaction rate and yield.

Conclusion

The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate via the Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde and diethyl malonate is a robust and reliable method. By understanding the underlying mechanistic principles and adhering to a well-defined experimental protocol, researchers can consistently obtain this valuable coumarin derivative in good yield and high purity. This guide provides the necessary technical details and practical insights to empower scientists in their synthetic endeavors within the exciting field of medicinal chemistry.

References

- Borges, F., et al. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.

- Ghosh, S., et al. (2012). A review on various synthetic routes of coumarin and its derivatives. International Journal of ChemTech Research, 4(3), 1131-1139.

- Knoevenagel Condensation. In Organic Syntheses; Wiley: New York, 1941; Coll. Vol. 1, p. 238.

- Stefanachi, A., et al. (2018). Coumarin: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 25(13), 1504-1543.

- Valizadeh, H., et al. (2007). A facile and efficient synthesis of coumarins via Knoevenagel condensation catalyzed by fly ash: H2SO4. Journal of Heterocyclic Chemistry, 44(4), 837-840.

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate via Piperidine-Catalyzed Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, a prominent member of the coumarin family of heterocyclic compounds. Coumarins are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticoagulant properties. This document details a robust and efficient synthetic route utilizing the Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde with diethyl malonate, catalyzed by piperidine. The guide elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization of the final product. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this guide serves as a practical resource for researchers engaged in the synthesis of coumarin derivatives for drug discovery and development.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic compounds characterized by a benzopyrone framework. Their diverse biological activities have established them as "privileged structures" in drug discovery. The 7-methoxy substitution is a common feature in many biologically active coumarins, often enhancing their therapeutic potential. Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, the target of this guide, is not only a valuable scaffold for further chemical modification but also exhibits intrinsic biological properties, making its efficient synthesis a key objective for medicinal chemists. The Knoevenagel condensation offers a reliable and high-yielding pathway to this important molecule.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is achieved through a one-pot reaction that combines a Knoevenagel condensation with an intramolecular cyclization (transesterification). The reaction is catalyzed by a weak base, typically piperidine.

Reactants and Their Physicochemical Properties

A thorough understanding of the starting materials is crucial for successful synthesis.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-Hydroxy-4-methoxybenzaldehyde |  | C₈H₈O₃ | 152.15 | 41-44 | 247-248 | ~1.2 |

| Diethyl Malonate |  | C₇H₁₂O₄ | 160.17 | -50 | 199.3 | 1.055 |

| Piperidine |  | C₅H₁₁N | 85.15 | -9 | 106 | 0.862 |

| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate |  | C₁₃H₁₂O₅ | 248.23 | 92-95 | 424.4 (predicted) | 1.5 (predicted) |

Data sourced from various chemical suppliers and databases.

Reaction Mechanism

The piperidine-catalyzed reaction proceeds through several key steps:

-

Enolate Formation: Piperidine, acting as a base, abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate ion. This increases the nucleophilicity of the central carbon.

-

Nucleophilic Addition (Knoevenagel Condensation): The enolate attacks the electrophilic carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde, forming a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated compound.

-

Intramolecular Cyclization (Michael Addition/Transesterification): The phenolic hydroxyl group attacks the electrophilic carbon of one of the ester groups in an intramolecular fashion, leading to the formation of the coumarin ring system and the elimination of ethanol.

Caption: Reaction mechanism for the synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationales.

Materials and Equipment

-

2-Hydroxy-4-methoxybenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Absolute Ethanol

-

Distilled water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

-

Melting point apparatus

-

TLC plates (silica gel) and developing chamber

-

UV lamp

Step-by-Step Procedure

Caption: A summary of the experimental workflow.

-

Reactant Charging: To a 100 mL round-bottom flask, add 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol), diethyl malonate (1.76 g, 11 mmol, 1.1 eq.), and 30 mL of absolute ethanol. The slight excess of diethyl malonate ensures the complete consumption of the limiting aldehyde.

-

Catalyst Addition: While stirring, add piperidine (0.5 mL) to the reaction mixture. Piperidine is a hazardous substance and should be handled in a fume hood with appropriate personal protective equipment.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 3:7). The disappearance of the 2-hydroxy-4-methoxybenzaldehyde spot indicates the completion of the reaction.

-

Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Purification: For higher purity, the crude product should be recrystallized from absolute ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C). Weigh the final product and calculate the percentage yield. Yields for this reaction are typically in the range of 80-90%.

Product Characterization

The identity and purity of the synthesized ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate should be confirmed by spectroscopic methods and melting point determination.

-

Melting Point: 92-95 °C (literature values may vary slightly).

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~1700-1720 (C=O, lactone)

-

~1660-1680 (C=O, ester)

-

~1610 (C=C, aromatic)

-

~1250 (C-O, ether)

-

-

¹H NMR Spectroscopy (CDCl₃, δ ppm):

-

~8.4 (s, 1H, H-4)

-

~7.4 (d, 1H, H-5)

-

~6.8 (dd, 1H, H-6)

-

~6.7 (d, 1H, H-8)

-

~4.4 (q, 2H, -OCH₂CH₃)

-

~3.8 (s, 3H, -OCH₃)

-

~1.4 (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR Spectroscopy (CDCl₃, δ ppm):

-

~165.0 (C=O, ester)

-

~162.0 (C-7)

-

~158.0 (C=O, lactone)

-

~155.0 (C-8a)

-

~148.0 (C-4)

-

~130.0 (C-5)

-

~113.0 (C-3)

-

~112.0 (C-4a)

-

~110.0 (C-6)

-

~101.0 (C-8)

-

~62.0 (-OCH₂CH₃)

-

~56.0 (-OCH₃)

-

~14.0 (-OCH₂CH₃)

-

Conclusion: A Gateway to Novel Therapeutics

The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate via the piperidine-catalyzed Knoevenagel condensation is a highly efficient and reliable method for producing this valuable coumarin derivative. This guide has provided a comprehensive overview of the synthesis, from the underlying mechanism to a detailed experimental protocol and characterization data. The synthesized compound serves as a crucial intermediate for the development of more complex molecules with potential applications in cancer therapy, anti-inflammatory treatments, and other areas of drug discovery. The robustness of this synthetic route allows for its adaptation to produce a wide array of substituted coumarins, thereby facilitating the exploration of this important chemical space for novel therapeutic agents.

References

- Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960–4992.

- Ghate, M., Manohar, D., Kulkarni, M. V., Shirodkar, P. V., & Kulkarni, V. M. (2003). Synthesis and in vivo analgesic and anti-inflammatory activity of some 4-(5-substituted-1,3,4-oxadiazol-2-yl)-6-substituted-2H-1-benzopyran-2-ones. European journal of medicinal chemistry, 38(3), 297–302.

-

Molbank. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

- Al-Warhi, T., Sabt, A., & El-Emam, A. A. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(19), 6296.

- IUPAC. (n.d.). Knoevenagel condensation. Compendium of Chemical Terminology.

-

Cheméo. (n.d.). Diethyl malonate. Retrieved from [Link]

- Abdel-Wahab, B. F., Mohamed, H. A., & Farahat, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

- Royal Society of Chemistry. (2017).

- Küpeli Akkol, E., Genç, Y., Karpuz, B., & Sobarzo-Sánchez, E. (2020). Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Cancers, 12(7), 1959.

- Al-Warhi, T., Sabt, A., & El-Emam, A. A. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(19), 6296.

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Foreword: The Enduring Relevance of Coumarin Scaffolds in Modern Drug Discovery

To the esteemed researchers, scientists, and drug development professionals who constitute our audience, this guide is crafted with a deep appreciation for the elegant efficiency of classical organic reactions in the service of modern medicinal chemistry. The coumarin nucleus, a privileged scaffold, continues to yield compounds of significant therapeutic interest, demonstrating a remarkable range of biological activities including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The synthesis of these vital structures, therefore, remains a cornerstone of pharmaceutical research.

This document provides a comprehensive exploration of the Knoevenagel condensation for the specific synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate. We will move beyond a mere recitation of procedural steps, delving into the mechanistic underpinnings and the critical "why" behind each experimental choice. Our objective is to provide a self-validating framework that ensures not only the successful synthesis but also a profound understanding of the transformation, empowering you to adapt and innovate in your own research endeavors.

The Knoevenagel Condensation: A Powerful Tool for C-C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[3] This reaction is a versatile and widely employed method for the formation of carbon-carbon double bonds. In the context of coumarin synthesis, it provides a direct and efficient route to the core heterocyclic system.

The key components of the Knoevenagel condensation are:

-

A carbonyl compound: In our case, an aldehyde (2-hydroxy-4-methoxybenzaldehyde).

-

An active methylene compound: A compound with a CH₂ group flanked by two electron-withdrawing groups, such as diethyl malonate.

-

A basic catalyst: Typically a weak amine base like piperidine.

Mechanistic Insights: The Synergistic Role of Piperidine and Acetic Acid

The successful synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate via the Knoevenagel condensation is critically dependent on the catalytic system. While piperidine is the primary basic catalyst, the addition of a catalytic amount of glacial acetic acid can significantly enhance the reaction rate and yield.

The reaction proceeds through a multi-step mechanism:

-

Enolate Formation: Piperidine, acting as a base, abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.

-

Nucleophilic Attack and Iminium Ion Formation: The piperidine can also react with the aldehyde (2-hydroxy-4-methoxybenzaldehyde) to form a carbinolamine intermediate, which then dehydrates to form a reactive iminium ion. This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to nucleophilic attack.[4][5]

-

C-C Bond Formation: The enolate of diethyl malonate then attacks the iminium ion, forming a new carbon-carbon bond.[4]

-

Proton Transfer and Elimination: A series of proton transfers and the elimination of the piperidine catalyst lead to the formation of an α,β-unsaturated intermediate.

-

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the intermediate attacks the carbonyl group of one of the ester moieties, leading to an intramolecular transesterification. This cyclization, followed by the elimination of an ethanol molecule, forms the stable six-membered lactone ring characteristic of coumarins.

The addition of acetic acid serves to protonate the intermediate alkoxide, facilitating the dehydration step and preventing side reactions. It also helps to maintain an optimal pH for the reaction, ensuring the catalytic cycle proceeds efficiently.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate. This protocol is based on established procedures for analogous coumarin syntheses and has been optimized for clarity and reproducibility.[1][6]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 1.52 g (10 mmol) | Ensure high purity. |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.76 g (11 mmol) | Use a slight excess. |

| Piperidine | C₅H₁₁N | 85.15 | ~0.5 mL (catalytic) | Freshly distilled is recommended. |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 1-2 drops | Acts as a co-catalyst. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 25-30 mL | Anhydrous is preferred. |

| Deionized Water | H₂O | 18.02 | As needed | For workup and washing. |

| Hydrochloric Acid (dilute) | HCl | 36.46 | As needed | For neutralization. |

| Round-bottom flask (100 mL) | - | - | 1 | With appropriate ground glass joints. |

| Reflux condenser | - | - | 1 | |

| Magnetic stirrer and stir bar | - | - | 1 | |

| Heating mantle or oil bath | - | - | 1 | For controlled heating. |

| Büchner funnel and filter flask | - | - | 1 | For product isolation. |

| Thin Layer Chromatography (TLC) plates | - | - | As needed | Silica gel coated. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of 2-hydroxy-4-methoxybenzaldehyde and 1.76 g (11 mmol) of diethyl malonate in 25 mL of absolute ethanol.

-

Catalyst Addition: To the stirred solution, add approximately 0.5 mL of piperidine followed by 1-2 drops of glacial acetic acid.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the progression of the reaction. The reaction is typically complete within 3-4 hours.

-

Workup and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing about 50 mL of ice-cold water with stirring.

-

Precipitation: Acidify the aqueous mixture by the dropwise addition of dilute hydrochloric acid until the pH is approximately 5-6. This will neutralize the piperidine and precipitate the crude product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic impurities.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following data are typical for ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate.

| Property/Technique | Expected Result |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Approximately 92-93 °C (for the analogous ethyl 2-oxo-2H-chromene-3-carboxylate, the 7-methoxy derivative is expected to have a similar or slightly higher melting point).[1] |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.4 (t, 3H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~4.4 (q, 2H, -OCH₂CH₃), ~6.8-7.0 (m, 2H, Ar-H), ~7.5 (d, 1H, Ar-H), ~8.5 (s, 1H, C4-H). (Note: Chemical shifts are estimations based on analogous structures).[7] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~14.2 (-OCH₂CH₃), ~55.8 (-OCH₃), ~62.0 (-OCH₂CH₃), ~101.0, ~112.5, ~113.5 (Ar-C), ~115.0 (C3), ~130.0 (Ar-C), ~148.0 (C4), ~156.0 (C8a), ~160.0 (C=O, ester), ~162.0 (C=O, lactone), ~164.0 (C7). (Note: Chemical shifts are estimations based on analogous structures and general coumarin spectra). |

| IR (KBr) | ν (cm⁻¹): ~2980 (C-H, alkyl), ~1720-1740 (C=O, lactone), ~1700-1720 (C=O, ester), ~1600, ~1500 (C=C, aromatic), ~1250 (C-O, ether).[8][9] |

Applications in Drug Development: The Promise of 7-Methoxycoumarin Derivatives

The 7-methoxycoumarin scaffold is a recurring motif in a variety of biologically active compounds, making ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate a valuable intermediate for the synthesis of potential therapeutic agents.

-

Anticancer Activity: Numerous studies have highlighted the anticancer potential of coumarin derivatives. They have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[2][10] The 7-methoxy substitution, in particular, has been associated with enhanced activity in certain cancer cell lines.

-

Antimicrobial Agents: Coumarin derivatives have also demonstrated significant antibacterial and antifungal properties.[11] The lipophilicity imparted by the methoxy group can facilitate the transport of these molecules across microbial cell membranes, contributing to their antimicrobial efficacy.

-

Enzyme Inhibition: The coumarin nucleus is a versatile scaffold for the design of enzyme inhibitors. Derivatives of 7-methoxycoumarin have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for the treatment of neurodegenerative diseases.[12]

-

Fluorescent Probes: The inherent fluorescence of the coumarin core makes its derivatives useful as fluorescent probes for biological imaging and assays.[13]

Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive overview of the Knoevenagel condensation for the synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate. By elucidating the reaction mechanism, providing a detailed experimental protocol, and outlining the key characterization parameters, we have aimed to equip researchers with the knowledge and tools necessary for the successful and reproducible synthesis of this valuable compound. The exploration of its applications in drug development underscores the continued importance of this classic reaction in the quest for new therapeutic agents. It is our hope that this guide will serve as a solid foundation upon which you can build your own innovative research.

References

- Nagalakshmi, G. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396.

- Al-Warhi, T., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968.

- Abdel-Wahab, B. F., et al. (2012).

- Fayed, E. A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

- Silva, A. M. G., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

- Medyouni, S., et al. (2022). Ethyl 7-(diethylamino)

- Al-Majedy, Y. K., et al. (2021). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 26(21), 6432.

- Khan, I., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Cancers, 17(1), 1.

-

SpectraBase. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester. Retrieved from [Link]

- Ferreira, S. B., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5300-5307.

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

- Mushtaq, S., et al. (2022). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. Journal of Environmental Pathology, Toxicology and Oncology, 41(4), 1-18.

- Bogdal, D. (1998).

- Kise, N., & Yoshimi, H. (2019). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 84(15), 9477-9486.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6093-72-7|Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | 6093-72-7 [chemicalbook.com]

- 8. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

This guide provides a comprehensive technical overview of Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 6093-72-7), a key coumarin derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, biological significance, and practical applications, ensuring a blend of theoretical knowledge and actionable experimental insights.

Introduction: The Significance of a Versatile Coumarin Scaffold

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of compounds renowned for their wide-ranging biological and pharmacological properties.[1] These structures are not only prevalent in natural products but also serve as privileged scaffolds in medicinal chemistry.[2] The title compound, often used as a synthetic intermediate, is instrumental in the development of more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[2][3] Its inherent fluorescent properties, characteristic of the 7-methoxycoumarin core, also make it a valuable tool in biochemical assays and imaging.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research. The key characteristics of Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6093-72-7 | N/A |

| Molecular Formula | C₁₃H₁₂O₅ | [4] |

| Molecular Weight | 248.23 g/mol | [4] |

| Melting Point | 92–93 °C | [1] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Soluble in common organic solvents like ethanol, toluene | [1] |

Spectroscopic Data: The structural integrity of the compound is confirmed through various spectroscopic techniques. While specific spectra are experiment-dependent, typical characterization involves Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the arrangement of atoms and functional groups.[1][5]

Synthesis Pathway: Knoevenagel Condensation

The most common and efficient method for synthesizing coumarin-3-carboxylates is the Knoevenagel condensation.[3][5][6] This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate, typically catalyzed by a weak base like piperidine.[1][7]

The causality behind this choice of reaction is its high efficiency and atom economy. The weak base is crucial for deprotonating the active methylene compound to form a stabilized enolate, which then acts as a nucleophile.[7] The subsequent intramolecular cyclization (transesterification) is thermodynamically driven, leading to the stable coumarin ring system.[7]

Caption: Generalized mechanism of action for bioactive coumarin derivatives.

Application in Fluorescence-Based Assays

The 7-methoxycoumarin moiety serves as a fluorophore. The related compound, 7-methoxycoumarin-3-carboxylic acid, is a fluorescent dye with excitation and emission peaks around 355 nm and 405 nm, respectively. [4]This property is invaluable for developing fluorescent probes and labeling peptides or other biomolecules for use in various assays, such as enzyme activity screens or fluorescence microscopy. [4]

Workflow for a Generic Enzyme Inhibition Assay

This workflow outlines a self-validating system for screening the inhibitory potential of coumarin derivatives against a target enzyme using a fluorescence-based readout.

Caption: Standard workflow for a fluorescence-based enzyme inhibition assay.

Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: Causes skin and serious eye irritation. [8][9]May be harmful if swallowed, in contact with skin, or if inhaled. [9]* Precautionary Measures:

-

Handling: Use in a well-ventilated area. [9]Avoid breathing dust and contact with skin and eyes. [10]Wash hands thoroughly after handling. [9] * Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [9][10] * Storage: Store in a cool, dry place in a tightly closed container. [10]

-

Conclusion

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is more than a mere chemical intermediate; it is a gateway to a vast landscape of biologically active molecules. Its straightforward, high-yielding synthesis and the versatile reactivity of its coumarin core make it an indispensable tool for medicinal chemists and drug discovery scientists. A comprehensive understanding of its properties, synthesis, and potential applications, as detailed in this guide, empowers researchers to fully leverage this scaffold in the pursuit of novel therapeutics.

References

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). MDPI. [Link]

-

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. (2025). Chemsrc. [Link]

-

Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. (2016). ResearchGate. [Link]

-

Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... (2025). ResearchGate. [Link]

-

Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications. [Link]

-

ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4. PubChem. [Link]

-

Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. (2022). MDPI. [Link]

-

Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. (2009). ResearchGate. [Link]

-

Material Safety Data Sheet - 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. Cole-Parmer. [Link]

-

Knoevenagel condensation to make a coumarin - laboratory experiment. (2023). YouTube. [Link]

-

Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. [Link]

-

(PDF) N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate [benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. CAS#:20300-59-8 | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to Ethyl 7-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate: Properties, Synthesis, and Characterization

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a key heterocyclic compound built upon the privileged coumarin scaffold. As a versatile synthetic intermediate, it serves as a foundational building block for the development of novel therapeutic agents, fluorescent probes, and advanced materials. This technical guide provides a comprehensive overview of its physicochemical properties, outlines a detailed and validated synthetic protocol, and explores the spectroscopic techniques essential for its unambiguous characterization. The document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction to the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic compounds renowned for their broad spectrum of biological and pharmacological activities.[1] Found in numerous plants, they exhibit properties including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, making them highly valuable in medicine.[1] The structural versatility of the coumarin nucleus, particularly at the C-3 and C-7 positions, allows for extensive chemical modifications to modulate bioactivity and physicochemical properties. Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as ethyl 7-methoxycoumarin-3-carboxylate, embodies this potential, featuring an electron-donating methoxy group that can influence its fluorescence and biological interactions, and a reactive ethyl ester handle for further derivatization.

Physicochemical Properties

The physical and chemical characteristics of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate are fundamental to its application in synthesis and material science. The planar aromatic core, combined with polar functional groups, dictates its solubility, crystal packing, and reactivity.

| Property | Value | Source |

| IUPAC Name | Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | - |

| Synonyms | Ethyl 7-methoxycoumarin-3-carboxylate | - |

| CAS Number | 6093-72-7 | [2] |

| Molecular Formula | C₁₃H₁₂O₅ | Calculated |

| Molecular Weight | 248.23 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Melting Point | 120-125 °C | [3] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, Chloroform, and hot Ethanol. Sparingly soluble in water. | Inferred |

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for synthesizing 3-carboxycoumarin derivatives is the Knoevenagel condensation. This reaction provides a high-yield and straightforward pathway to the desired scaffold.

Primary Synthetic Route: Knoevenagel Condensation

The synthesis involves the base-catalyzed condensation of a substituted 2-hydroxybenzaldehyde with a compound containing an active methylene group, in this case, diethyl malonate. The choice of 2-hydroxy-4-methoxybenzaldehyde as the starting material directly installs the required 7-methoxy substituent. Piperidine is a commonly used base catalyst, often with a trace amount of acetic acid, to facilitate both the initial condensation and the subsequent intramolecular cyclization (transesterification) to form the stable lactone ring.

The reaction mechanism proceeds through three key stages:

-

Carbanion Formation: Piperidine deprotonates diethyl malonate to form a nucleophilic enolate.

-

Knoevenagel Adduct Formation: The enolate attacks the carbonyl carbon of 2-hydroxy-4-methoxybenzaldehyde.

-

Condensation and Cyclization: The resulting aldol-type adduct undergoes dehydration, followed by an intramolecular transesterification, eliminating ethanol to form the thermodynamically stable pyrone ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous coumarin syntheses and is designed to be self-validating through in-process checks.[1][4]

Materials:

-

2-hydroxy-4-methoxybenzaldehyde (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Piperidine (catalytic amount, ~0.1 eq)

-

Absolute Ethanol or Toluene (as solvent)

-

Ice-cold water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-70°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile Phase: Ethyl Acetate/Petroleum Ether (2:8 v/v)].[4] The reaction is typically complete within 3-6 hours.

-

Work-up: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water.

-

Precipitation: Acidify the aqueous mixture by slowly adding dilute HCl until the pH is acidic. This step neutralizes the piperidine catalyst and forces the product to precipitate out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate as a crystalline solid.

Spectroscopic and Structural Characterization

A multi-technique analytical approach is crucial for the unambiguous confirmation of the compound's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts for the title compound are interpreted based on data from structurally similar chromone and coumarin derivatives.

| Data Type | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | -CH₃ (Ethyl) | ~1.4 | Triplet |

| -OCH₃ (Methoxy) | ~3.9 | Singlet | |

| -CH₂- (Ethyl) | ~4.4 | Quartet | |

| H-6, H-8 (Aromatic) | ~6.8 - 7.0 | Doublet, Doublet of Doublets | |

| H-5 (Aromatic) | ~7.4 | Doublet | |

| H-4 (Vinylic) | ~8.6 | Singlet | |

| ¹³C NMR | -CH₃ (Ethyl) | ~14.5 | - |

| -OCH₃ (Methoxy) | ~56.0 | - | |

| -CH₂- (Ethyl) | ~61.5 | - | |

| C-8 | ~101.2 | - | |

| C-3, C-4a, C-6 | ~112-115 | - | |

| C-5 | ~129.0 | - | |

| C-4 | ~148.0 | - | |

| C-8a, C-2, C-7 | ~155-163 | - | |

| C=O (Ester) | ~164.0 | - |

Note: The ¹H NMR values are predicted based on the analysis of a related chromone structure, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. The deshielding effect of the pyrone ring makes the H-4 proton a distinctive singlet at a high chemical shift.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong carbonyl stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1740-1720 | C=O Stretch (Ester) | Confirms the presence of the ethyl ester group. |

| ~1720-1700 | C=O Stretch (Lactone) | Characteristic of the coumarin pyrone ring carbonyl.[6] |

| ~1620-1600 | C=C Stretch (Aromatic) | Indicates the aromatic ring system. |

| ~1250 & ~1050 | C-O Stretch (Ether & Ester) | Corresponds to the methoxy and ester C-O bonds. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule with high precision.

-

Expected Exact Mass [M+H]⁺: For the molecular formula C₁₃H₁₃O₅⁺, the calculated exact mass is 249.0757. The experimental value should match this to within a few parts per million (ppm).

X-ray Crystallography

Chemical Reactivity and Derivatization Potential

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a valuable intermediate precisely because its functional groups offer sites for controlled chemical modification.

-

Reactions at the Ester Group:

-

Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH) followed by acidic workup to yield 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid.[5] This carboxylic acid is itself a key intermediate, often used for forming amide bonds with improved pharmacological profiles.[8]

-

Amidation/Hydrazinolysis: Direct reaction with primary or secondary amines, or with hydrazine hydrate, can convert the ester into the corresponding amides or hydrazides.[9] This is a cornerstone of medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

-

-

Reactions of the Coumarin Ring: The coumarin ring is generally stable but can be opened under harsh nucleophilic conditions. For example, reaction with an excess of hydrazine hydrate can lead to cleavage of the lactone ring, yielding salicylaldehyde derivatives as side products.[9]

Applications in Research and Development

The utility of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate stems from the broad biological and photophysical importance of the coumarin scaffold.

-

Medicinal Chemistry: It is a precursor for synthesizing compounds with potential anticancer, antimicrobial, and enzyme-inhibitory activities.[1][10] For instance, the related 7-methoxycoumarin-3-carboxylic acid has been used to create fluorescently labeled peptides and has been evaluated in cellular toxicity assays.[8]

-

Fluorescent Probes: The 7-methoxycoumarin core is a well-known fluorophore. The carboxylic acid derivative is a fluorescent dye with excitation and emission peaks around 355 nm and 405 nm, respectively, making it suitable for labeling biomolecules.[8]

Conclusion

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a high-value chemical entity characterized by its robust synthetic accessibility and significant potential for chemical modification. Its well-defined physicochemical and spectroscopic properties make it a reliable building block for research in drug discovery, diagnostics, and materials science. This guide provides the foundational knowledge required for scientists to confidently synthesize, characterize, and utilize this versatile compound in their research and development pipelines.

References

-

Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Supplementary Information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, The Royal Society of Chemistry. Link

-

Dietrich, F., Grödler, D., & Rissanen, K. (2019). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 874–878. Link

-

Nagaveni, V. B., Naveen, S., Shrungesh Kumar, T. O., Kumara, M. N., Mahadevan, K. M., & Lokanath, N. K. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396. Link

-

Chemsrc. (2024). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Chemsrc.com. Retrieved October 25, 2025. Link

-

Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2016). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 21(10), 1279. Link

-

Stoyanov, N., Petkova, D., & Ivanov, D. (2024). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2024(2), M1968. Link

-

MedchemExpress. (n.d.). Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved October 25, 2025. Link

-

ChemicalBook. (2023). Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate. Retrieved October 25, 2025. Link

-

Guidechem. (n.d.). 7-methoxy-2h-chromene-3-carboxylic acid ethyl ester 885271-34-1. Retrieved October 25, 2025. Link

-

Wang, D., et al. (2019). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Royal Society of Chemistry. Link

-

Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403. Link

-

CAS Common Chemistry. (n.d.). Ethyl 7-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate. Retrieved October 25, 2025. Link

-

Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2016). The Reaction of Ethyl 2-oxo-2H-Chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | 6093-72-7 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS#:20300-59-8 | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Chemsrc [chemsrc.com]

- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Foreword: The Structural Narrative of a Coumarin Derivative

In the landscape of pharmaceutical and materials science, coumarin derivatives stand out for their diverse biological activities and unique photophysical properties. Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, a member of this esteemed family, serves as a valuable scaffold in synthetic chemistry. Its structural integrity is the bedrock of its function, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for its elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this molecule, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. We will explore not only the data but the logic of its acquisition and interpretation, offering a comprehensive resource for researchers in the field.

Molecular Architecture and NMR Postulates

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key to interpreting the NMR spectra of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate lies in recognizing its distinct chemical environments.

The structure consists of:

-

A bicyclic coumarin core, comprising a benzene ring fused to an α-pyrone ring.

-

An electron-donating methoxy group (-OCH₃) at the C7 position.

-

An electron-withdrawing ethyl carboxylate group (-COOCH₂CH₃) at the C3 position.

Each of these features imparts a unique electronic signature that directly influences the resonance frequencies of nearby nuclei.

Caption: Molecular structure of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate with atom numbering.

Experimental Protocol: A Self-Validating System

The integrity of NMR data is contingent upon a meticulous experimental approach. The following protocol ensures reproducibility and accuracy.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for coumarin derivatives due to its excellent solubilizing properties and relatively clean spectral window. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its signals may obscure parts of the spectrum.[1][2][3]

-

Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time without causing issues of aggregation or viscosity.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak, but TMS remains the gold standard.[2]

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil range (typically ~4 cm).

Spectrometer Setup and Data Acquisition

-

Instrumentation: Data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

Tuning and Shimming: The instrument probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is then optimized through a process called shimming, which is crucial for obtaining sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds. A longer delay ensures quantitative integration.

-

Number of Scans: Typically 8 to 16 scans are adequate for achieving a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to produce a spectrum where each unique carbon appears as a singlet.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and spin-spin coupling, allowing for the precise assignment of each proton in the molecule.

Peak Assignments and Rationale

-

H4 (Vinyl Proton): This proton is the most deshielded proton on the coumarin core, appearing as a sharp singlet far downfield. Its chemical shift is influenced by the anisotropic effects of the adjacent lactone carbonyl (C2=O) and the electron-withdrawing ester group at C3. In related coumarin-3-carboxylates, this signal is consistently found at a high chemical shift.[4][5]

-

Aromatic Protons (H5, H6, H8): These three protons form an AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring.

-

H5: This proton is a doublet due to ortho-coupling with H6. It is the most downfield of the aromatic protons, as it is para to the electron-donating methoxy group but experiences the anisotropic effect of the pyrone ring.

-

H6: This proton appears as a doublet of doublets, resulting from ortho-coupling to H5 and meta-coupling to H8. The electron-donating methoxy group at C7 shields this position, shifting it upfield relative to H5.

-

H8: This proton is a small doublet due to meta-coupling with H6. It is also shielded by the adjacent methoxy group, appearing at the most upfield position in the aromatic region.

-

-

Methoxy Protons (7-OCH₃): These three protons are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. Their characteristic chemical shift is found in a predictable region for aryl methyl ethers.[6]

-

Ethyl Ester Protons (-OCH₂CH₃): These protons exhibit a classic ethyl group pattern.

-

-OCH₂-: The two methylene protons are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons.

-

-CH₃: The three methyl protons are in a standard aliphatic environment and appear as a triplet, coupled to the two methylene protons.

-

Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.5 - 8.9 | Singlet (s) | - | 1H | H4 |

| ~7.4 - 7.6 | Doublet (d) | ~8.5 - 9.0 | 1H | H5 |

| ~6.8 - 7.0 | Doublet of Doublets (dd) | J(ortho) ≈ 8.5, J(meta) ≈ 2.5 | 1H | H6 |

| ~6.7 - 6.9 | Doublet (d) | ~2.5 | 1H | H8 |

| ~4.3 - 4.5 | Quartet (q) | ~7.1 | 2H | C10-H₂ |

| ~3.8 - 3.9 | Singlet (s) | - | 3H | C12-H₃ (OCH₃) |

| ~1.3 - 1.5 | Triplet (t) | ~7.1 | 3H | C11-H₃ |

Note: The chemical shifts are approximate values based on analysis of similar compounds and established principles. Actual values may vary slightly depending on solvent and experimental conditions.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, providing a map of the carbon skeleton. Assignments are based on established chemical shift ranges and electronic effects.

Peak Assignments and Rationale

-

Carbonyl Carbons (C2, C9): The lactone (C2) and ester (C9) carbonyl carbons are the most deshielded carbons in the molecule due to the double bond to oxygen, causing them to appear at the lowest field (>155 ppm).

-

Oxygen-Bearing Aromatic Carbons (C7, C8a): C7 and C8a are attached to oxygen atoms, which strongly deshield them. C7, bearing the methoxy group, is typically the most downfield of the aromatic carbons.

-

Other Aromatic/Olefinic Carbons:

-

Quaternary carbons (C4a, C3, C4) generally appear in the midfield of the aromatic region. C4 is significantly deshielded due to its position in the α,β-unsaturated system.

-

Protonated aromatic carbons (C5, C6, C8) appear at higher field strengths within the aromatic region. The shielding effect of the methoxy group will shift C6 and C8 upfield.

-

-

Aliphatic Carbons:

-

C10 (-OCH₂-): The methylene carbon of the ethyl group is deshielded by the adjacent ester oxygen.

-

C12 (-OCH₃): The methoxy carbon appears in a characteristic region around 56 ppm.

-

C11 (-CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon, appearing at the highest field (~14 ppm).[7]

-

Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C9 (Ester C=O) |

| ~160 - 162 | C7 |

| ~157 - 159 | C2 (Lactone C=O) |

| ~155 - 157 | C8a |

| ~148 - 150 | C4 |

| ~128 - 130 | C5 |

| ~112 - 114 | C4a |

| ~111 - 113 | C6 |

| ~110 - 112 | C3 |

| ~100 - 102 | C8 |

| ~61 - 63 | C10 (-OCH₂) |

| ~55 - 57 | C12 (-OCH₃) |

| ~14 - 15 | C11 (-CH₃) |

Note: Assignments for closely resonating aromatic peaks can be ambiguous without further 2D NMR data. The order presented is a reasoned prediction.

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide the primary data, two-dimensional (2D) NMR experiments are indispensable for confirming connectivity and resolving ambiguities, particularly for the quaternary carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon to which it is attached. This would definitively link the signals for H5, H6, and H8 to C5, C6, and C8, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. For instance, the H4 singlet would show a correlation to the ester carbonyl (C9) and C2, confirming their proximity. The methoxy protons would correlate to C7, locking in its assignment.

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. A cross-peak between the -OCH₂- quartet and the -CH₃ triplet would unequivocally confirm the ethyl fragment.

Caption: Visualization of key 2D NMR correlations for structural validation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate provides a complete and unambiguous confirmation of its molecular structure. Each signal in the spectra serves as a piece of a structural puzzle, and by applying fundamental principles of chemical shift theory, spin-spin coupling, and modern 2D correlation techniques, we can assemble a definitive chemical portrait. This guide serves as a testament to the power of NMR spectroscopy as a tool for structural elucidation, providing the foundational knowledge necessary for researchers working with this important class of compounds.

References

-

Al-Warhi, T., Al-qasoumi, S., & Al-Sheddi, E. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. [Link]

-

Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Manivel, P., Ganesan, K., & Ayisha, R. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. [Link]

-

Amić, A., Marković, Z., Dimitrić Marković, J., & Stevanović, D. (2014). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. Progress in Reaction Kinetics and Mechanism. [Link]

-

Gorgieva, S., Kitanovska, A., & Kitanovski, Z. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. PubChem. [Link]

-

Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkat USA. [Link]

-

SpectraBase. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carboxylic-acid-ethylester. SpectraBase. [Link]

-

ResearchGate. (2025). Theoretical and experimental investigation of NMR, IR and UV-Visible spectra of hydroxyl-substituted 4-chloromethyl coumarin derivatives. ResearchGate. [Link]

-

Chemsrc. (2025). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Chemsrc. [Link]

-

ResearchGate. (n.d.). a. Experimental 1 H NMR spectrum of 3-acetyl-7-methoxycoumarin. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]

-

Beilstein Journals. (n.d.). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Beilstein Journals. [Link]

-

Chemistry Stack Exchange. (2021). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Chemistry Stack Exchange. [Link]

-

Stoicescu, C., et al. (2023). An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status. National Institutes of Health. [Link]

-

Marković, Z., et al. (n.d.). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 7-Methoxycoumarin(531-59-9) 1H NMR spectrum [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

mass spectrometry analysis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Coumarins, a class of benzopyrone-based heterocyclic compounds, are of significant interest in pharmaceutical and materials science due to their diverse biological activities and unique photochemical properties.[1][2] Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a prominent member of this family, featuring a core coumarin scaffold functionalized with methoxy and ethyl carboxylate groups. These modifications significantly influence its physicochemical properties and, consequently, its behavior in analytical systems.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for the structural elucidation and quantification of such small molecules.[3] Its unparalleled sensitivity and selectivity are indispensable for drug development, enabling metabolite identification, pharmacokinetic studies, and quality control.[4] This guide provides a comprehensive technical overview of the mass spectrometric analysis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, grounded in established principles of small molecule analysis and the known fragmentation patterns of the coumarin scaffold. We will explore the rationale behind method development, from ionization to fragmentation analysis, and present a robust protocol for its characterization.

Physicochemical Profile and Ionization Strategy

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometry method.

Table 1: Physicochemical Properties of the Analyte

| Property | Value | Source |

| Chemical Name | Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | [5] |

| CAS Number | 6093-72-7 | [6] |

| Molecular Formula | C₁₃H₁₂O₅ | [6] |

| Molecular Weight | 248.23 g/mol | [6] |

| Structure | A coumarin core with a methoxy group at position 7 and an ethyl carboxylate group at position 3. | [5] |

Rationale for Electrospray Ionization (ESI)

For a molecule of this polarity and molecular weight, Electrospray Ionization (ESI) is the premier choice. Unlike Electron Ionization (EI), which can cause excessive and difficult-to-interpret fragmentation of the molecular ion, ESI is a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺.[7] This is critical for establishing the molecular weight and serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments. The presence of multiple oxygen atoms (in the methoxy, ester, and pyrone carbonyl groups) provides sites for protonation, making the molecule highly amenable to positive-mode ESI.[8]

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM).[9] The fragmentation pathway of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate can be predicted based on the established fragmentation of the coumarin nucleus and the behavior of its functional groups.[10][11]

The primary precursor ion in positive ESI mode will be the protonated molecule at m/z 249.23 . Collision-Induced Dissociation (CID) of this precursor is expected to yield a series of characteristic product ions.

Key Fragmentation Channels

-

Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the neutral loss of ethylene (28.03 Da) via a McLafferty-type rearrangement, leading to the formation of a carboxylic acid fragment ion.

-

Loss of Ethanol (C₂H₅OH): The neutral loss of ethanol (46.06 Da) can occur from the ethyl ester group.

-

Decarbonylation of the Pyrone Ring: A hallmark fragmentation of the coumarin scaffold is the loss of carbon monoxide (CO, 27.99 Da) from the lactone ring, which often leads to the formation of a stable benzofuran-like ion.[10]

-

Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can result in the loss of a methyl radical (15.02 Da).

These pathways are not mutually exclusive and can occur sequentially, leading to a rich and informative product ion spectrum.

Caption: Predicted fragmentation of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate.

Table 2: Predicted Precursor and Product Ions for MRM Analysis

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Rationale |

| 249.23 | 221.20 | C₂H₄ | Loss of ethylene from ethyl ester (Quantitative transition) |

| 249.23 | 203.17 | C₂H₅OH | Loss of ethanol from ethyl ester (Quantitative transition) |